molecular formula C9H6F2OS B2770565 6,8-Difluorothiochroman-4-one CAS No. 1097779-72-0

6,8-Difluorothiochroman-4-one

Cat. No.: B2770565
CAS No.: 1097779-72-0
M. Wt: 200.2
InChI Key: PZYVMGWKGUNBNK-UHFFFAOYSA-N
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Description

6,8-Difluorothiochroman-4-one is a chemical compound with the molecular formula C9H6F2OS This compound belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles

Scientific Research Applications

6,8-Difluorothiochroman-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

6,8-Difluorothiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-, is a chemical compound with the molecular formula C9H6F2OS . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that thiochroman-4-one derivatives have been synthesized and evaluated for their in vitro antifungal activity . This suggests that this compound may interact with its targets to exert antifungal effects.

Biochemical Pathways

Given its potential antifungal activity, it may be involved in pathways related to fungal growth and proliferation .

Pharmacokinetics

It has a high gastrointestinal absorption and is predicted to be BBB permeant . . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given its potential antifungal activity, it may inhibit the growth and proliferation of certain fungi .

Preparation Methods

The synthesis of 6,8-Difluorothiochroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzothiopyran precursor and fluorinating agents.

    Reaction Conditions:

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

6,8-Difluorothiochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6,8-Difluorothiochroman-4-one can be compared with other similar compounds, such as:

    4H-1-Benzothiopyran-4-one, 2,3-dihydro-: This compound lacks the fluorine atoms, which may result in different chemical properties and applications.

    4H-1-Benzopyran-4-one, 2,3-dihydro-:

    4H-1-Benzopyran-4-one, 6,8-di-β-D-glucopyranosyl-2,3-dihydro-: This compound contains glucopyranosyl groups, which can influence its biological activity and solubility.

Properties

IUPAC Name

6,8-difluoro-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2OS/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYVMGWKGUNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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